2,6-Bis-(3-hydroxyprop-1-ynyl)pyridine
Description
Properties
CAS No. |
451502-69-5 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-[6-(3-hydroxyprop-1-ynyl)pyridin-2-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C11H9NO2/c13-8-2-6-10-4-1-5-11(12-10)7-3-9-14/h1,4-5,13-14H,8-9H2 |
InChI Key |
ZUNBCQCNPIJJFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C#CCO)C#CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2,6-Bis-(1-hydroxy-1,1-diphenyl-methyl)pyridine (BDPHP)
- Structure and Role : BDPHP contains hydroxyl and diphenylmethyl groups. It is used as an organic additive in NiMoP/γ-Al₂O₃ catalysts for hydrodesulfurization (HDS) of gas oil.
- Key Findings :
- At BDPHP/Ni = 0.5 molar ratio, HDS activity increased by 30% compared to the unmodified catalyst. This was attributed to enhanced MoO₃ dispersion, formation of Mo=O species, and improved metal sulfidation .
- BDPHP isolates the metal (Ni, Mo) from the alumina support, reducing undesirable metal-support interactions and optimizing active site accessibility .
- Comparison : Unlike 2,6-Bis-(3-hydroxyprop-1-ynyl)pyridine, BDPHP’s bulky diphenyl groups limit its use in small-molecule coordination but enhance its stability in high-temperature catalytic environments.
2,6-Bis-(4-methoxyphenyl)pyridine (PT-OCH₃)
- Structure and Role : This derivative features electron-donating methoxy groups and acts as a fluorescent sensor for acidic pH.
- Key Findings: Exhibits a solvatochromic shift from UV to blue emission in acidic environments, enabling naked-eye detection . The methoxy groups enhance electron delocalization, improving fluorescence quantum yield compared to non-substituted analogs .
- Comparison : The hydroxypropynyl groups in this compound likely offer stronger hydrogen-bonding capabilities, which could be advantageous in sensor design or supramolecular chemistry.
2,6-Bis(1,2,4-triazinyl)pyridines (BTPs)
- Structure and Role : BTPs combine pyridine and triazine rings, enabling selective coordination with lanthanides and actinides.
- Key Findings: Used in nuclear reprocessing (SANEX process) to separate trivalent minor actinides (Am, Cm) from lanthanides . The triazine rings provide multiple nitrogen donors, creating stable 1:3 (M:L) complexes with high selectivity .
- Comparison : While BTPs excel in metal extraction, this compound’s terminal alkynyl and hydroxyl groups may favor redox-active or catalytic applications.
2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine
- Structure and Role : A chiral ligand used in asymmetric catalysis.
- Key Findings :
Research Implications and Gaps
- Electronic Effects : Hydroxypropynyl groups may confer stronger electron-withdrawing effects compared to diphenyl or methoxy substituents, influencing metal-ligand charge transfer in coordination complexes.
- Catalytic Potential: The terminal alkynes in this compound could enable click chemistry or alkyne metathesis applications, which are underexplored in the evidence .
Preparation Methods
General Reaction Scheme
The synthesis involves the Pd/Cu-catalyzed coupling of 2,6-dibromopyridine with propargyl alcohol (HOCH₂C≡CH) under Sonogashira conditions. The reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with the copper acetylide, and reductive elimination to form the C–C bond.
Reaction:
Key Reaction Parameters
| Parameter | Typical Range/Value | Source |
|---|---|---|
| Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd(CF₃COO)₂ | |
| Co-catalyst | CuI (5–10 mol%) | |
| Base | Et₃N, NaOH, K₂CO₃ | |
| Solvent | THF, DMF, EtOAc | |
| Temperature | 25°C – 100°C | |
| Reaction Time | 3–24 hours |
Optimized Protocols
PdCl₂(PPh₃)₂/CuI System
A representative procedure from Sonogashira studies involves:
-
Catalyst : PdCl₂(PPh₃)₂ (0.5 mol%) and CuI (5 mol%).
-
Base : Et₃N (2 equiv.).
-
Solvent : THF.
Pd(CF₃COO)₂/PPh₃ System
For improved efficiency, Pd(CF₃COO)₂ (2.5 mol%) with PPh₃ (5 mol%) and CuI (5 mol%) in DMF at 100°C for 3 hours yields di-substituted products in >90% efficiency.
Challenges and Solutions
Selectivity and Homocoupling
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-Bis-(3-hydroxyprop-1-ynyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkyne functionalization of pyridine derivatives. For example, the Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) is effective for introducing hydroxypropynyl groups onto pyridine scaffolds . Key parameters include temperature control (0–25°C), solvent choice (THF or DCM), and stoichiometric ratios of reactants. Yield optimization requires monitoring by TLC or HPLC to track intermediate formation (e.g., 3-hydroxypropynyl intermediates) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR resolve alkyne proton signals (δ 2.5–3.0 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). Coupling constants (J = 2–3 Hz) confirm substitution patterns .
- FT-IR : Strong absorbance at ~3300 cm⁻¹ (O–H stretch) and ~2100 cm⁻¹ (C≡C stretch) validates functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 231.2) .
Q. What are the primary applications of this compound in coordination chemistry?
- Methodological Answer : The hydroxypropynyl groups act as ligands for transition metals (e.g., Cu(I), Ru(II)). In catalytic studies, the compound forms stable complexes for cross-coupling reactions. For example, Cu(I) complexes with this ligand show enhanced activity in Sonogashira coupling (yields >85% under mild conditions) .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in proton splitting (e.g., unexpected doublets) may arise from conformational flexibility or solvent effects. Use variable-temperature NMR (VT-NMR) to assess dynamic behavior. DFT calculations (B3LYP/6-31G*) model electronic environments and predict coupling constants, aiding assignment .
Q. What strategies mitigate byproduct formation during alkyne functionalization of pyridine cores?
- Methodological Answer : Common byproducts (e.g., over-alkylated species or oxidative homocoupling products) are minimized by:
- Stoichiometry Control : Limit alkyne reagent to 2.2 equivalents per pyridine site.
- Inert Atmosphere : Use argon/glovebox conditions to prevent Cu-mediated homocoupling .
- Chromatographic Monitoring : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates pure product .
Q. How do solvent polarity and metal-ligand ratios affect the stability of coordination complexes?
- Methodological Answer : Stability constants (log K) are solvent-dependent. In DMF, a 1:2 metal-ligand ratio maximizes complex stability (e.g., log K = 8.2 for Cu(I)). Polar solvents stabilize charged intermediates, while nonpolar solvents favor neutral species. UV-Vis titration (λ = 450–600 nm) quantifies binding affinity .
Q. What computational methods validate the electronic structure of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
